2-Hydroxy-4-methylbenzonitrile
CAS No.: 18495-14-2
Cat. No.: VC21041878
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18495-14-2 |
---|---|
Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 2-hydroxy-4-methylbenzonitrile |
Standard InChI | InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3 |
Standard InChI Key | WAFLXCCXXVMUKI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C#N)O |
Canonical SMILES | CC1=CC(=C(C=C1)C#N)O |
Introduction
Chemical Structure and Properties
2-Hydroxy-4-methylbenzonitrile features a benzene ring with three functional groups strategically positioned to create a molecule with distinct chemical reactivity patterns. The presence of these functional groups contributes to its chemical behavior and potential applications in various fields.
Structural Characteristics
The compound consists of a benzene ring with:
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A nitrile group (-C≡N) attached directly to the ring
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A hydroxyl group (-OH) at position 2
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A methyl group (-CH3) at position 4
This specific arrangement of functional groups distinguishes it from its isomers, such as 4-Hydroxy-2-methylbenzonitrile, which has a different positioning of the hydroxyl and methyl groups.
Physical Properties
While specific physical property data for 2-Hydroxy-4-methylbenzonitrile is limited in the provided search results, we can infer some properties based on similar benzonitrile derivatives. For comparison, its isomer 4-Hydroxy-2-methylbenzonitrile shares the same molecular formula (C8H7NO) .
Related Compounds and Structural Comparisons
Understanding the properties of 2-Hydroxy-4-methylbenzonitrile can be enhanced by comparing it with structurally similar compounds.
Isomeric Relationships
A notable isomer is 4-Hydroxy-2-methylbenzonitrile, which contains the same functional groups but in different positions on the benzene ring. This positional difference significantly affects the compound's chemical properties and reactivity patterns .
Structural Analogs
Other related compounds include:
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2-Hydroxy-4-phenylthiophene-3-carbonitrile, which has been studied for its potential as a PD-L1 inhibitor
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Various benzonitrile derivatives with different substitution patterns
The table below compares 2-Hydroxy-4-methylbenzonitrile with some of its structural analogs:
Biological Activity and Applications
The biological activity of 2-Hydroxy-4-methylbenzonitrile can be understood in the context of similar compounds and their documented properties.
Research in Related Compounds
Research into structurally similar compounds provides insight into potential applications:
A related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been designed and synthesized as a PD-L1 inhibitor. This compound showed comparable activity to a known PD-L1 antagonist (BMS1166) and could be modified for radiolabeling for PET imaging . This suggests that hydroxylated nitrile compounds may have significant potential in pharmaceutical applications, particularly in immunotherapy.
The study concluded: "We confirmed biological activity toward hPD-L1 for this inhibitor, comparable with BMS1166, while holding enhanced pharmacological properties."
Research Implications and Future Directions
The study of 2-Hydroxy-4-methylbenzonitrile and related compounds opens several avenues for future research and applications.
Pharmaceutical Development
The structural similarity to compounds with documented biological activity suggests potential applications in pharmaceutical development. Particularly noteworthy is the possibility of developing:
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Enzyme inhibitors for various therapeutic targets
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Antimicrobial agents
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Immunotherapeutic compounds based on the PD-L1 inhibition observed in related structures
Chemical Synthesis Applications
As an organic intermediate, 2-Hydroxy-4-methylbenzonitrile may serve as a building block for:
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More complex pharmaceutical compounds
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Specialty chemicals
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Novel materials with specific properties
Analytical Chemistry
The distinctive functional group arrangement in 2-Hydroxy-4-methylbenzonitrile could make it useful as:
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A reference standard in analytical chemistry
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A starting point for developing tagged molecules for biological studies
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A precursor for compounds used in imaging techniques, similar to the PET imaging applications mentioned for related compounds
Comparative Reactivity
The unique arrangement of functional groups in 2-Hydroxy-4-methylbenzonitrile influences its chemical reactivity.
Functional Group Interactions
The proximity of the hydroxyl group to the nitrile function (ortho position) may:
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Create intramolecular hydrogen bonding
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Affect the acidity of the hydroxyl group
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Influence the reactivity of the nitrile group
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